(3S,4S)-4-Fluorotetrahydrofuran-3-amine
Description
(3S,4S)-4-Fluorotetrahydrofuran-3-amine is a chiral amine featuring a five-membered tetrahydrofuran ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position. Its molecular formula is C₅H₁₀FNO (free base), with a molecular weight of 119.14 g/mol (hydrochloride salt: 155.60 g/mol) . This compound is commercially available as a hydrochloride salt (CAS: 10-F987870) in various quantities, primarily for research purposes . The stereospecific (3S,4S) configuration distinguishes it from diastereomers and influences its physicochemical and biological behavior.
Properties
Molecular Formula |
C4H8FNO |
|---|---|
Molecular Weight |
105.11 g/mol |
IUPAC Name |
(3S,4S)-4-fluorooxolan-3-amine |
InChI |
InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m1/s1 |
InChI Key |
QEFNMXYQEIJFEA-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)F)N |
Canonical SMILES |
C1C(C(CO1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Fluorotetrahydrofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (3S,4S)-4-Fluorotetrahydrofuran-3-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Fluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and aminated derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
(3S,4S)-4-Fluorotetrahydrofuran-3-amine has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that recognize the fluorinated and aminated functional groups.
Pathways: The compound may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydrofuran Ring
Key Compounds :
Structural Insights :
- In contrast, the 4-fluorophenyl analog (CAS: 1365937-32-1) adds aromaticity and bulk, likely enhancing lipophilicity (logP) and receptor-binding affinity .
Ring Size Variants: Tetrahydrofuran vs. Tetrahydropyran
Key Compounds :
Comparison :
Stereochemical Variants
Key Compounds :
Impact of Stereochemistry :
Functional Group Modifications
Key Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
